![molecular formula C23H18N2O5 B2411202 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1206987-56-5](/img/structure/B2411202.png)

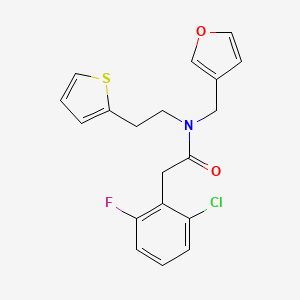

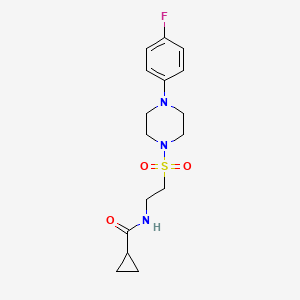

3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in a solution of THF, MeOH, and water .Molecular Structure Analysis

The molecular formula of this compound is C21H16N2O3. The structure is derived from dibenzo[b,f][1,4]oxazepine, with additional functional groups attached to the core structure .Chemical Reactions Analysis

The compound is a derivative of dibenzo[b,f][1,4]oxazepine and is synthesized through a series of chemical reactions . The exact reactions and conditions would depend on the specific synthesis protocol used.Wissenschaftliche Forschungsanwendungen

- Isoxepac is used to treat allergic rhinitis (hay fever). It acts as a non-steroidal anti-inflammatory drug (NSAID) and helps alleviate symptoms such as sneezing, runny nose, and nasal congestion. By inhibiting inflammatory pathways, it provides relief to individuals suffering from seasonal or perennial allergies .

- Urticaria, commonly known as hives, is characterized by itchy, raised welts on the skin. Isoxepac has been investigated for its efficacy in managing urticaria, especially when associated with itching. Its anti-inflammatory properties may help reduce the severity and duration of hives .

- Skin conditions like eczema, atopic dermatitis, and contact dermatitis often involve intense itching. Isoxepac can be used topically or systemically to alleviate pruritus. It acts by modulating inflammatory responses and reducing itching sensations .

- Olopatadine , an antihistamine used for allergic conjunctivitis and nasal allergies, contains isoxepac as an impurity. Analyzing and understanding the presence of isoxepac in olopatadine formulations is crucial for quality control and safety .

- Researchers use isoxepac as a reference compound in analytical chemistry. Its nuclear magnetic resonance (NMR) spectrum (1HNMR) provides valuable data for identification and characterization. Understanding its chemical properties aids in drug development and quality assessment.

- Beyond its current clinical applications, isoxepac remains an interesting candidate for further drug development. Its unique structure and anti-inflammatory activity make it a subject of ongoing research. Investigating its mechanisms of action and potential therapeutic targets could lead to novel treatments .

Allergic Rhinitis and Hay Fever Treatment

Urticaria (Hives) Treatment

Skin Disorders with Pruritus (Itching)

Impurity in Olopatadine (Antihistamine) Formulation

Chemical Research and Characterization

Potential Anti-Inflammatory Drug Development

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c1-13-21(30-20-9-5-4-8-19(20)28-13)23(27)24-14-10-11-17-15(12-14)22(26)25-16-6-2-3-7-18(16)29-17/h2-13,21H,1H3,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYVISMPQRKSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)

![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)

![(3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2411129.png)

![benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2411132.png)

![4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2411136.png)

![2-[(3-Methylphenyl)formamido]propanoic acid](/img/structure/B2411137.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2411138.png)